REACTION_CXSMILES
|
[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([C:7]([C:9]2[CH:10]=[C:11]([CH:19]=[CH:20][CH:21]=2)[CH:12]=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:8])=[CH:3][CH:2]=1.[H][H]>C(OCC)(=O)C.[Ni]>[C:1]1([CH3:22])[CH:2]=[CH:3][C:4]([C:7]([C:9]2[CH:10]=[C:11]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:19]=[CH:20][CH:21]=2)=[O:8])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C=1C=C(C=CC(=O)OCC)C=CC1)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been absorbed
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloro-methane (200 mL)
|
Type
|
ADDITION
|
Details
|
barium manganate (14 g) was added
|
Type
|
CUSTOM
|
Details
|
The filtered solution was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C=1C=C(C=CC1)CCC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |